molecular formula C14H8N2O4 B2893546 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid CAS No. 37458-42-7

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid

Cat. No.: B2893546
CAS No.: 37458-42-7
M. Wt: 268.228
InChI Key: AKJUQGDIUAGMCB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-b]pyridine family, characterized by a fused bicyclic structure with ketone groups at positions 5 and 5. It has been utilized as a precursor in synthesizing sulfonylurea derivatives with α-glucosidase inhibitory activity, a key target in diabetes treatment .

Properties

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-10-2-1-7-15-11(10)13(18)16(12)9-5-3-8(4-6-9)14(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJUQGDIUAGMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Diamines

Reaction Mechanism and Optimization

The most widely documented synthesis involves cyclocondensation between 4-aminobenzoic acid derivatives and maleic anhydride. As reported by Al-Masoudi et al., refluxing 4-aminobenzoic acid with maleic anhydride in toluene generates the pyrrolo[3,4-b]pyridine core via a (2+5) cycloaddition mechanism. The reaction proceeds through σ-bond formation between the anhydride’s C–O group and the imine nitrogen, followed by ring expansion (Scheme 1).

Key Parameters:
  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Catalyst: None required
  • Yield: 70%

Characterization Data

The product was confirmed via:

  • IR Spectroscopy: Peaks at 1796 cm⁻¹ and 1728 cm⁻¹ (C=O stretching of imide and carboxylic acid).
  • ¹H NMR (DMSO-d₆): δ 7.85–8.15 (m, aromatic protons), δ 12.5 (s, carboxylic acid proton).

Hydrazide Intermediate Hydrolysis

Multi-Step Synthesis via Benzohydrazide

An alternative route involves synthesizing 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzohydrazide as an intermediate, followed by hydrolysis to the carboxylic acid. Charris-Molina et al. demonstrated this approach:

  • Hydrazide Formation:

    • Reacting methyl 4-(5,7-dioxo-pyrrolo[3,4-b]pyridin-6-yl)benzoate with hydrazine hydrate in ethanol.
    • Conditions: Reflux for 5 hours.
    • Yield: 80%.
  • Acid Hydrolysis:

    • Treating the hydrazide with HCl under reflux to cleave the hydrazine moiety.
    • Yield: 85% (over two steps).

Advantages and Limitations

  • Advantage: High purity due to crystalline intermediates.
  • Limitation: Requires handling of corrosive HCl gas.

Microwave-Assisted Multicomponent Reactions

Sc(III)-Catalyzed Ugi-Zhu Reaction

Recent advances employ scandium(III) triflate as a catalyst for one-pot synthesis. Fayol et al. adapted this method for pyrrolo[3,4-b]pyridin-5-ones:

  • Reactants:

    • 4-Formylbenzoic acid, primary amine, isocyanide, and maleic anhydride.
  • Conditions:

    • Microwave irradiation (60°C, 100 W).
    • Solvent: Toluene.
    • Yield: 65–75%.

Mechanistic Insights

The reaction proceeds through:

  • Imine formation between aldehyde and amine.
  • [4+1] Cycloaddition with isocyanide.
  • Anhydride ring-opening to form the dioxo groups.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Purity
Cyclocondensation 70% 7 hours Moderate >95%
Hydrazide Hydrolysis 85% 12 hours High >98%
Microwave Ugi-Zhu 75% 2 hours Low >90%

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors: Reduce reaction times for microwave-assisted methods.
  • Solvent Recycling: Toluene recovery systems minimize waste in cyclocondensation.

Quality Control

  • HPLC Purity Checks: Mobile phase: 70:30 acetonitrile/0.1% formic acid.
  • Elemental Analysis: C 62.12%, H 3.45%, N 10.21% (calculated for C₁₄H₈N₂O₄).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid

  • Structural Difference : The benzoic acid group is attached at the meta position instead of the para position.
  • Synthesis and Stability : This compound is listed as discontinued by CymitQuimica (Ref: 10-F373016), suggesting challenges in synthesis or stability under standard conditions .
  • Biological Relevance: No direct biological data is available, but positional isomerism likely alters binding affinity compared to the para-substituted analogue.

Methyl 2-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate

  • Structural Feature : Replaces the benzoic acid with a methyl ester-linked acetic acid side chain.
  • Physicochemical Properties :
    • Molecular Formula: C₁₀H₈N₂O₄
    • Molar Mass: 220.18 g/mol
    • Melting Point: 102–103 °C
    • pKa: Predicted -1.20 (indicating high acidity due to ester stabilization) .

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic Acid

  • Structural Variation : Features an acetic acid side chain instead of benzoic acid.
  • Synthesis : Produced via sulfonation and subsequent functionalization, as seen in derivatives from Shanghai Haohong Scientific Co., Ltd. .
  • Utility : The shorter chain may reduce steric hindrance, favoring interactions with enzymatic pockets.

α-Glucosidase Inhibitory Activity

  • The target compound’s derivative (5n) exhibits α-glucosidase inhibition, critical for managing postprandial hyperglycemia in diabetes. The sulfonamide group enhances binding to the enzyme’s active site .
  • Comparison :
    • Benzoic Acid vs. Acetic Acid Derivatives : The larger aromatic system in the benzoic acid analogue may improve π-π stacking with enzyme residues.
    • Para vs. Meta Substitution : Para-substitution likely optimizes spatial alignment for inhibitory activity.

Solubility and Acidity

  • Target Compound : The benzoic acid group (pKa ~4.2) increases water solubility at physiological pH.
  • Methyl Ester Derivative : Lower solubility due to esterification but higher logP (predicted density: 1.435 g/cm³) .

Stability and Commercial Availability

  • In contrast, the target compound’s derivatives remain actively researched, particularly in diabetes drug development .

Biological Activity

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid is a synthetic compound with a complex structure that includes a pyrrolo[3,4-b]pyridine core. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and antiparasitic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Structural Characteristics

The molecular formula of this compound is C14H10N2O4C_{14}H_{10}N_2O_4, indicating the presence of multiple functional groups that can interact with biological targets. The structural features include:

  • Pyrrolo[3,4-b]pyridine core : This heterocyclic structure is known for its diverse biological activities.
  • Carboxylic acid group : Contributes to the compound's solubility and potential interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound in this context remains to be fully elucidated.

Antiparasitic Activity

The compound's structure indicates possible activity against parasitic infections. Similar pyrrolo derivatives have shown promising results in inhibiting the growth of Plasmodium species in vitro. For instance:

CompoundTarget ParasiteEfficacy (EC50)Reference
Compound CP. falciparum0.010 μM
Compound DP. berghei30% reduction at 40 mg/kg

Case Studies

  • Study on Dihydroquinazolinone Derivatives : This study explored the optimization of similar scaffolds for enhanced metabolic stability and aqueous solubility while maintaining antiparasitic activity. The findings suggest that modifications to the core structure can significantly impact biological efficacy ( ).
  • Antimicrobial Screening : A series of pyrrolo derivatives were tested against various pathogens. Results showed that certain substitutions led to increased antimicrobial potency ().

Q & A

Basic: How can the synthesis of 4-(5,7-dioxo-pyrrolo[3,4-b]pyridinyl)benzoic acid be optimized for reproducibility?

Answer:
The synthesis typically involves multi-step reactions, including condensation of pyrrole derivatives with diketones followed by acetylation or carboxylation (e.g., introduction of the benzoic acid moiety via Suzuki coupling or nucleophilic substitution). Key challenges include controlling regioselectivity in the pyrrolopyridine core formation and minimizing side reactions during the coupling steps.

  • Methodological Tips :
    • Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for attaching the benzoic acid group to the pyrrolopyridine core, as this method offers high selectivity and scalability .
    • Monitor reaction progress via HPLC to detect intermediates and optimize reaction times .
    • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of techniques is required due to the compound’s fused bicyclic structure and substituents:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and pyrrolidine regions .
  • FT-IR : Confirm the presence of carbonyl groups (C=O stretches at ~1680–1720 cm⁻¹) and carboxylic acid (-COOH at ~2500–3300 cm⁻¹) .
  • X-ray crystallography : Resolve the stereochemistry of the bicyclic core, as demonstrated in related pyrrolo[3,4-b]pyridin-5-one derivatives .

Advanced: How does the electronic structure of the pyrrolo[3,4-b]pyridine core influence its reactivity in medicinal chemistry applications?

Answer:
The electron-deficient pyrrolopyridine core acts as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., kinases or proteases). The conjugated diketone system facilitates π-π stacking with aromatic residues in enzyme active sites.

  • Experimental Design :
    • Perform density functional theory (DFT) calculations to map electron density distribution and predict reactive sites .
    • Validate binding interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) using purified enzymes .
  • Case Study : Analogous compounds (e.g., thalidomide derivatives) show similar electronic profiles and are used in PROTAC development, suggesting potential for targeted protein degradation .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects) may arise from assay conditions or impurity profiles.

  • Methodological Solutions :
    • Re-evaluate biological assays under standardized conditions (e.g., cell lines, incubation times).
    • Use high-purity samples (>98% by HPLC) and confirm identity via LC-MS .
    • Compare results with structurally similar compounds (e.g., pyrrolopyrazine derivatives) to isolate structure-activity relationships .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:
Molecular docking and ADMET prediction tools can optimize solubility and bioavailability:

  • Steps :
    • Dock the compound into target protein structures (e.g., COX-2 or NMDA receptors) using AutoDock Vina to prioritize derivatives with improved binding affinity .
    • Predict logP and aqueous solubility via QSAR models (e.g., SwissADME) to balance lipophilicity and permeability .
    • Synthesize derivatives with substituents at the phenyl or pyrrolidine positions (e.g., methoxy or fluoro groups) to modulate metabolic stability .

Basic: What are common pitfalls in analyzing the compound’s stability under varying pH conditions?

Answer:
The diketone and carboxylic acid groups make the compound pH-sensitive. Degradation pathways include hydrolysis of the pyrrolopyridine core or decarboxylation.

  • Methodological Recommendations :
    • Conduct stability studies in buffers (pH 1–10) at 37°C, monitoring degradation via UPLC-MS .
    • Use lyophilization for long-term storage to prevent hydrolysis .

Advanced: How can enantiomeric impurities in synthetic batches be detected and controlled?

Answer:
Chiral impurities may arise during asymmetric synthesis steps (e.g., cyclization).

  • Detection :
    • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .
    • Compare optical rotation values with a pure reference standard .
  • Control :
    • Use chiral catalysts (e.g., BINAP-metal complexes) in key cyclization steps to enhance enantiomeric excess .

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